Cinacalcet Impurity D
Overview
Description
Cinacalcet Impurity D is a byproduct formed during the synthesis of Cinacalcet Hydrochloride, a calcimimetic agent used primarily for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on dialysis and for the treatment of hypercalcemia in patients with parathyroid carcinoma . This impurity is significant in pharmaceutical analysis as it helps in understanding the purity and stability of the active pharmaceutical ingredient.
Preparation Methods
The preparation of Cinacalcet Impurity D involves several synthetic routes. One common method includes the reaction of triphosgene with dichloromethane, followed by the addition of R-(+)-1-(1-naphthyl)ethylamine and 3-(3-trifluoromethylphenyl)propanol under controlled temperature conditions . The reaction is carried out by dissolving triphosgene in dichloromethane, stirring, and cooling to -5 to 0°C. Alkali is then added, followed by R-(+)-1-(1-naphthyl)ethylamine, and the mixture is heated to room temperature (18-23°C) and stirred to obtain an intermediate product. This intermediate is further reacted with 3-(3-trifluoromethylphenyl)propanol to yield this compound .
Chemical Reactions Analysis
Cinacalcet Impurity D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This involves the reaction with water, leading to the breakdown of the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated products.
Scientific Research Applications
Cinacalcet Impurity D is used extensively in scientific research for various purposes:
Biology: It is used in studies to understand the metabolic pathways and degradation products of Cinacalcet Hydrochloride.
Medicine: It helps in assessing the safety and efficacy of Cinacalcet Hydrochloride by providing insights into its impurity profile.
Mechanism of Action
Cinacalcet Impurity D, like Cinacalcet Hydrochloride, acts by increasing the sensitivity of calcium-sensing receptors on parathyroid cells. This leads to a reduction in parathyroid hormone secretion and a subsequent decrease in serum calcium levels . The molecular targets include the calcium-sensing receptors, and the pathways involved are related to calcium homeostasis and parathyroid hormone regulation .
Comparison with Similar Compounds
Cinacalcet Impurity D can be compared with other impurities of Cinacalcet Hydrochloride, such as:
- Cinacalcet Impurity A
- Cinacalcet Impurity B
- Cinacalcet Impurity C
Each of these impurities has unique structural and chemical properties that affect their behavior and formation during the synthesis of Cinacalcet Hydrochloride . This compound is unique due to its specific synthetic route and the conditions required for its formation .
Properties
IUPAC Name |
N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]-N-[3-[3-(trifluoromethyl)phenyl]propyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31F6N/c1-23(29-18-6-14-26-13-2-3-17-30(26)29)39(19-7-11-24-9-4-15-27(21-24)31(33,34)35)20-8-12-25-10-5-16-28(22-25)32(36,37)38/h2-6,9-10,13-18,21-23H,7-8,11-12,19-20H2,1H3/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWNEBVDXWCUKG-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N(CCCC3=CC(=CC=C3)C(F)(F)F)CCCC4=CC(=CC=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N(CCCC3=CC(=CC=C3)C(F)(F)F)CCCC4=CC(=CC=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31F6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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